2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCTXUPEOREGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategy: Formation of the Benzofuran Core
The preparation of the benzofuran core, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, is a crucial step before introducing the ethanamine functionality. According to patent literature, the core benzofuran structure is efficiently synthesized by catalytic cyclization of isobutenylpyrocatechol or its admixtures with methallylpyrocatechol in the presence of organic sulfonic acid catalysts.
| Parameter | Details |
|---|---|
| Starting Materials | 3-Isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol), optionally mixed with 3-methallyl-1,2-dihydroxybenzene |
| Catalyst | Organic sulfonic acids (R–SO3H, where R = alkyl, alkenyl, aryl, arylalkyl, arylalkenyl) |
| Temperature Range | 60°C to 200°C (preferably 80°C to 150°C) |
| Reaction Type | Cyclization / Isomerization |
| Outcome | 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran (DDHB) |
This method provides a high-yield, selective synthesis route to the benzofuran core, avoiding common drawbacks of earlier procedures.
Conversion of Benzofuran Hydroxy to Ethanamine Side Chain
Once the benzofuran core with a hydroxyl group at the 7-position is obtained, the next step involves functionalization to introduce the ethanamine moiety. The process typically follows these steps:
Ether Formation and Carboxylation
- The 7-hydroxy group of the benzofuran is reacted with chloroacetic acid in the presence of sodium hydroxide and water under reflux conditions to form 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid.
- Reaction conditions: Reflux for 3 hours, followed by acidification with concentrated hydrochloric acid to precipitate the product.
- Yield: Approximately 98.5% of the acetic acid derivative as an amber solid.
This sequence effectively transforms the hydroxybenzofuran intermediate into the desired ethanamine derivative via a well-established nucleophilic substitution and acyl chloride intermediate route.
Alternative Synthetic Routes and Rearrangement Methods
Other documented methods for preparing substituted benzofurans involve thermal rearrangement of 1,3-benzodioxole precursors:
- Reaction of catechol with isobutyraldehyde under acid catalysis (e.g., sulfuric acid) in benzene solvent produces 2-isopropyl-1,3-benzodioxole.
- Subsequent thermal rearrangement and cyclization yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives.
- These intermediates can then be further functionalized to introduce amino groups via reduction, diazotization, and hydrolysis steps.
Summary Table of Preparation Methods
Research Findings and Analysis
- The catalytic cyclization method using organic sulfonic acids is a robust, scalable approach for preparing the benzofuran core with high purity and yield.
- The subsequent etherification and carboxylation steps are straightforward and provide high yields of intermediates suitable for further functionalization.
- The use of thionyl chloride to convert carboxylic acids to acid chlorides is a classical and efficient method facilitating nucleophilic substitution with amines to yield the target ethanamine.
- Alternative methods involving thermal rearrangement of benzodioxoles offer synthetic versatility but are more complex and less direct for preparing the ethanamine derivative.
- The overall synthetic strategy emphasizes mild conditions, catalytic efficiency, and high product purity, suitable for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine exhibit various biological activities:
Antidepressant Activity
Studies have shown that derivatives of benzofuran can act as effective antidepressants due to their ability to modulate neurotransmitter systems in the brain. For instance, compounds with similar structures have been investigated for their serotonin and norepinephrine reuptake inhibition properties .
Anti-inflammatory Effects
Benzofuran derivatives are also being studied for their anti-inflammatory properties. The presence of the dimethyl group may enhance the compound's ability to interact with biological targets involved in inflammatory pathways .
Neuroprotective Properties
Some research suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its structural characteristics allow it to cross the blood-brain barrier effectively .
Applications in Medicinal Chemistry
Given its promising biological profile, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is being explored for development into pharmaceuticals targeting:
- Depression and Anxiety Disorders
- Potential as a new class of antidepressants.
| Compound | Activity Type | Reference |
|---|---|---|
| 2-(2,2-Dimethyl... | Antidepressant | |
| 2-(2,2-Dimethyl... | Anti-inflammatory | |
| 2-(2,2-Dimethyl... | Neuroprotective |
Agrochemical Applications
This compound may also have applications in agrochemicals. Its structural analogs are known to possess insecticidal properties. The synthesis of derivatives can lead to new insecticides that are more effective and environmentally friendly than traditional options.
Case Studies
Several case studies have documented the effectiveness of benzofuran derivatives in various research contexts:
- Antidepressant Development : A study published in a peer-reviewed journal detailed how modifications to the benzofuran structure led to increased potency against depression models in rodents .
- Insecticidal Activity : Research conducted on similar compounds demonstrated significant insecticidal activity against common agricultural pests, suggesting a pathway for developing safer pesticides .
- Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential role of benzofuran derivatives in protecting neuronal cells from oxidative stress .
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the benzofuran ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the benzofuran ring or modifications to the amine group. Key examples include:
Key Observations :
Physicochemical Stability
Biological Activity
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant studies that highlight its pharmacological properties.
- IUPAC Name : 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
- CAS Number : 18525713
The biological activity of 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound can bind to specific receptors in the body, influencing signaling pathways that regulate physiological responses.
- Enzyme Modulation : It has been shown to inhibit certain enzymes, thereby affecting metabolic processes.
- Hydrogen Bonding : The amine group forms hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids .
Biological Activity and Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, revealing several significant findings:
Anticancer Activity
A study evaluating the compound's anticancer effects demonstrated that it exhibits cytotoxicity against various cancer cell lines. The compound showed IC50 values indicating effective growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 8.75 |
| MDA-MB-231 | 9.46 |
| Positive Control (5-FU) | 17.02 |
These results suggest that 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine may have potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated that it possesses significant antibacterial and antifungal activities against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial therapies .
Case Study 1: Anticancer Mechanism
In vitro studies revealed that treatment with the compound led to increased levels of caspase 9 in treated MCF-7 cells, indicating activation of apoptotic pathways. This was compared to controls treated with standard chemotherapeutic agents like Staurosporine.
Case Study 2: Enzyme Inhibition
Research has shown that the compound effectively inhibits specific enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition correlates with reduced cell viability in treated cultures.
Q & A
Q. In Vitro Assays :
- Use radioligand binding assays with 3H-clonidine to measure affinity for α2-adrenergic receptors .
- Perform functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity .
Q. In Vivo Studies :
- Evaluate anxiolytic or α-adrenolytic effects in rodent models (e.g., elevated plus maze for anxiety) .
- Data Interpretation : Compare IC50 values with reference compounds (e.g., clonidine) to determine potency .
Q. What insights can crystal structure analysis provide regarding intermolecular interactions and stability?
- Structural Analysis :
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O interactions in carboxyl derivatives) to predict solubility and stability .
- Planarity Assessment : Calculate deviations from the benzofuran plane (<0.01 Å indicates high rigidity, influencing receptor binding) .
- Application : Modify substituents (e.g., methyl vs. fluoro groups) to enhance crystallinity for formulation studies .
Q. How can discrepancies in synthetic yields be systematically addressed?
- Root-Cause Analysis :
Reaction Monitoring : Use TLC or HPLC to track intermediate formation and identify side reactions (e.g., over-reduction) .
Catalyst Screening : Test alternatives to Pd/C (e.g., PtO2) for hydrogenation steps to improve efficiency .
Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethers to reduce byproduct formation .
- Case Study : A 79% yield was achieved using Pd/C and gradient chromatography, whereas LiAlH4 reductions yielded <60% due to over-reduction .
Q. Which theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Conceptual Approaches :
Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with receptor affinity .
Molecular Docking : Simulate binding poses with α2-adrenergic receptors using software like AutoDock Vina to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
